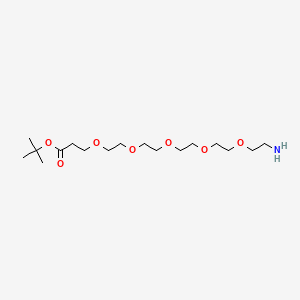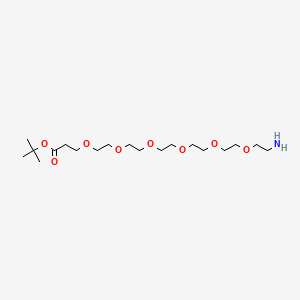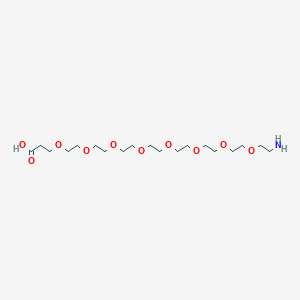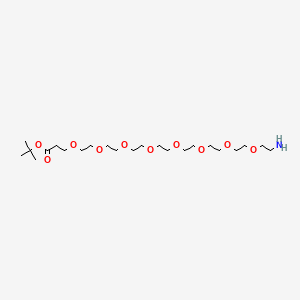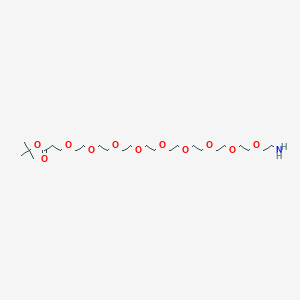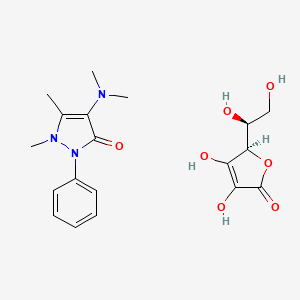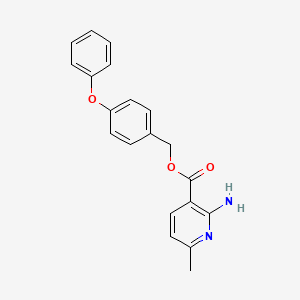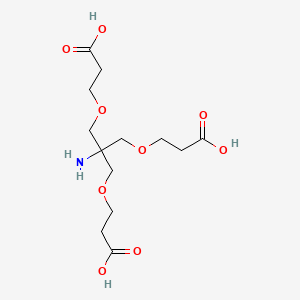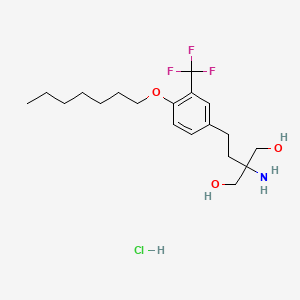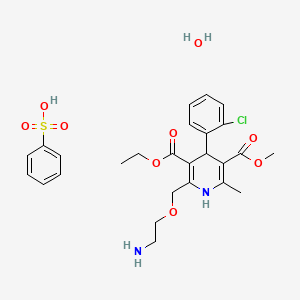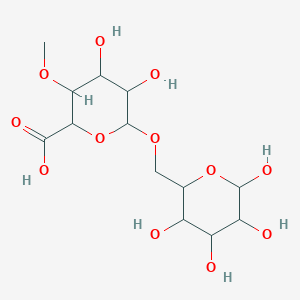
APTO-253 isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APTO-253 isomer is an isomer of APTO-253 with the Fluoro-atom in 6-position. APTO-253 also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.
Wissenschaftliche Forschungsanwendungen
APTO-253 in Cancer Therapy
APTO-253 has shown promise in treating various forms of cancer, particularly hematologic malignancies. It acts by inducing CDKN1A (p21), which leads to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells, without causing myelosuppression in animals and humans. The molecule is particularly effective due to its ability to stabilize G-quadruplex (G4) DNA structures, impacting genes like MYC and KIT. This stabilization leads to a reduction in MYC mRNA and protein levels, further contributing to the therapeutic effects against cancer cells (Local et al., 2018).
APTO-253 and DNA Repair
Research has highlighted the synthetic lethal interaction between APTO-253 and IDH1/2 mutations in cancer. APTO-253's ability to stabilize DNA G-quadruplex structures and induce DNA damage makes it especially effective in cancer cells with homologous recombination defects. This property aligns APTO-253 with a limited number of drugs that can exploit these specific deficiencies in DNA repair mechanisms (Tsai et al., 2019).
Targeting BRCA1/2 Deficiencies
APTO-253 also exhibits potency against cells with BRCA1/2 deficiencies. It operates by causing DNA damage, and its effectiveness is magnified in cells lacking functional BRCA1 or BRCA2, which are crucial for DNA repair. This makes APTO-253 a part of a unique class of drugs that can utilize defects in homologous recombination for therapeutic purposes (Tsai et al., 2018).
Clinical Applications and Safety
APTO-253 has been tested in clinical trials for its safety and efficacy in treating relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS). These studies demonstrate APTO-253's potential in reducing MYC gene expression and inducing apoptosis in AML cells. Importantly, it has shown a favorable safety profile, making it a promising candidate for further clinical development (Bejar et al., 2020).
Mechanisms of Resistance
Understanding resistance mechanisms to APTO-253 is crucial for enhancing its therapeutic effectiveness. Studies have revealed that the development of resistance in cancer cells involves overexpression of the ABCG2 drug efflux pump and alterations in the c-Myc gene. These insights are vital for developing strategies to overcome resistance and enhance the drug's clinical efficacy (Tsai et al., 2016).
Eigenschaften
CAS-Nummer |
1422826-80-9 |
|---|---|
Produktname |
APTO-253 isomer |
Molekularformel |
C22H14FN5 |
Molekulargewicht |
367.38 |
IUPAC-Name |
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) |
InChI-Schlüssel |
ZBMZAZLIAFTXRO-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
APTO-253 isomer; APTO 253 isomer; APTO253 isomer; LOR 253 isomer; LOR253 isomer; LOR-253 isomer; LT-253 isomer; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



